molecular formula C37H42N2O6 B150062 Daurinoline CAS No. 2831-75-6

Daurinoline

Cat. No.: B150062
CAS No.: 2831-75-6
M. Wt: 610.7 g/mol
InChI Key: APIHNXDZCYDPTF-FIRIVFDPSA-N
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Description

Daurinoline is an alkaloid compound isolated from the roots of Menispermum dauricum, a plant commonly found in East Asia. It is known for its potential therapeutic properties, including anti-tumor and chemosensitizing effects. The molecular formula of this compound is C₃₇H₄₂N₂O₆, and it has a molecular weight of 610.7 g/mol .

Mechanism of Action

Target of Action

Daurinoline, an alkaloid isolated from the roots of Menispermum dauricum, has been shown to target cancer cells, particularly non-small cell lung cancer (NSCLC) cells . It has been demonstrated to inhibit the proliferation, migration, and invasion of chemo-resistant NSCLC cells .

Mode of Action

This compound interacts with its targets by reversing the Epithelial-Mesenchymal Transition (EMT) and Notch-1 pathways . EMT is a process that allows a polarized epithelial cell to undergo multiple biochemical changes, enabling it to assume a mesenchymal cell phenotype. This includes enhanced migratory capacity, invasiveness, resistance to apoptosis, and greatly increased production of extracellular matrix components . Notch signaling is a highly conserved cell signaling system present in most multicellular organisms. Mammals possess four different notch receptors, referred to as NOTCH1, NOTCH2, NOTCH3, and NOTCH4 .

Biochemical Pathways

This compound affects the EMT and Notch-1 pathways, leading to downstream effects that inhibit the proliferation, migration, and invasion of chemo-resistant NSCLC cells . By reversing these pathways, this compound can restore the sensitivity of resistant cells .

Pharmacokinetics

It is known that due to its strong lipid solubility, this compound can rapidly and widely distribute in the body, and the drug concentration in organs is significantly higher than that in plasma .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of proliferation, migration, and invasion of chemo-resistant NSCLC cells . These effects are associated with the reversal of EMT and Notch-1 . Moreover, this compound could significantly enhance the anti-tumor effect of Taxol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daurinoline can be synthesized through various chemical reactions involving the isolation of alkaloids from Menispermum dauricum. The process typically involves the extraction of the plant material using solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Menispermum dauricum are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Daurinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties. These derivatives are often studied for their enhanced therapeutic effects .

Scientific Research Applications

Daurinoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its potent chemosensitizing effects, particularly in overcoming chemotherapy resistance in non-small cell lung cancer. Its ability to enhance the efficacy of Taxol distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHNXDZCYDPTF-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Daurinoline and its effects on vascular smooth muscle?

A1: this compound exerts a relaxant effect on vascular smooth muscle, particularly in the basilar artery. It achieves this by acting as a non-competitive antagonist of various contractile agents, including methoxamine, 5-hydroxytryptamine (5-HT), potassium chloride (KCl), and histamine. [] This suggests that this compound likely blocks voltage-dependent or receptor-dependent calcium channels, ultimately leading to vasodilation. []

Q2: How does this compound impact the microcirculation of the cerebral pia mater?

A2: Research suggests that this compound has a protective effect on cerebral microcirculation. In mouse models, this compound was shown to counteract the constricting effects of noradrenaline on arterioles and venules in the pia mater. [] Additionally, it increased the number of blood vessels that were reduced due to noradrenaline administration. [] This suggests a potential role for this compound in mitigating ischemic injury.

Q3: What is the structure of this compound, and how does it compare to other alkaloids found in Menispermum dauricum?

A3: this compound belongs to the bisbenzylisoquinoline alkaloid family and is primarily found in the roots of Menispermum dauricum. [, ] While the exact structure hasn't been provided in these research excerpts, its classification suggests it shares structural similarities with other alkaloids from the same plant, like dauricine, daurisoline, and dauricinoline. [, , ] These alkaloids often differ in the methylation patterns of their phenolic groups and the presence or absence of specific functional groups.

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors is frequently used for the analysis of this compound. Reverse-phase HPLC (RP-HPLC), specifically, has been successfully used to simultaneously determine this compound and other alkaloids in Rhizoma Menispermi, the root of Menispermum dauricum. [] This method offers high sensitivity, reproducibility, and accuracy for quantifying this compound in complex mixtures.

Q5: Beyond its vascular effects, does this compound exhibit any other noteworthy biological activities?

A5: Recent studies have explored the anti-cancer potential of this compound. It has been shown to suppress the migration and invasion of chemo-resistant non-small cell lung cancer cells by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. [] Additionally, this compound sensitized these resistant cells to Taxol, a common chemotherapy drug. [] This suggests potential applications for this compound in cancer treatment, particularly in overcoming drug resistance.

Q6: Can this compound interact with DNA, and if so, what are the implications?

A6: While the provided research doesn't delve into the direct interaction of this compound with DNA, a related study highlights the DNA-binding properties of similar alkaloids. Sanguinarine and palmatine, belonging to the same structural class as this compound, were shown to stabilize G-quadruplex structures formed by telomeric DNA and the c-myc22 sequence. [] This interaction is particularly relevant in cancer research, as G-quadruplexes are implicated in telomere maintenance and oncogene regulation. Further research is needed to ascertain if this compound exhibits similar DNA-binding properties and its potential implications for anti-cancer activity.

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